5-Bromothiophene-2,3-dicarbaldehyde
Description
5-Bromothiophene-2,3-dicarbaldehyde is a heteroaromatic compound featuring a thiophene ring substituted with bromine at the 5-position and aldehyde groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in constructing fused heterocycles and functional materials.
Properties
Molecular Formula |
C6H3BrO2S |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
5-bromothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3BrO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
InChI Key |
CJALNXQQXPYSRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C=O)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Fluorothiophene-2,3-dicarbaldehyde
- Structure : Fluorine substituent at the 5-position.
- Synthesis : Reacted with indoles in acetic acid at 100°C to form fluorinated indolobenzothiophenes with antibacterial activity .
- Applications : Hybrid antibacterials targeting Staphylococcus aureus and MRSA, with MIC values determined via two-fold dilution .
- Yield : Target compounds isolated via silica gel chromatography, with yields influenced by eluent ratios (e.g., ethyl acetate/cyclohexane mixtures) .
Thiophene-2,3-dicarbaldehyde (Unsubstituted)
- Structure: No substituents on the thiophene ring.
- Synthesis : Utilized in phosphine-assisted annulation with maleimides to yield benzo[b]thiophene-5,6-dicarboximides (photophysical applications) .
- Functionalization: Bromo derivatives enable metal-catalyzed coupling for introducing cyano/aryl groups .
Benzene-Based Dicarbaldehydes
5-Bromobenzene-1,3-dicarbaldehyde (5-Bromoisophthalaldehyde)
5-Hydroxybenzene-1,3-dicarbaldehyde
- Structure : Hydroxyl group at the 5-position.
- Characterization : Single-crystal X-ray analysis confirms planar geometry and supramolecular interactions via hydrogen bonding .
Acene-Based Dicarbaldehydes
Naphthalene-2,3-dicarbaldehyde
Anthracene-2,3-dicarbaldehyde
- Synthesis : Modified Malloupi-Lepage method improves yield and selectivity over conventional multi-step routes .
- Applications: Potential organic semiconductors due to extended π-conjugation .
Alicyclic Dicarbaldehydes
Bicyclo[2.2.2]octene-2,3-dicarbaldehyde
- Structure: Non-aromatic bicyclic system.
- Synthesis : Ir-catalyzed asymmetric Tishchenko reaction yields enantiomerically enriched products (83% NMR yield) .
- Characterization : ESI-HRMS and IR confirm aldehyde functionalities and ring strain .
Comparative Data Table
Key Research Findings
- Electronic Effects : Bromine in this compound enhances electrophilicity at the aldehyde groups compared to fluorine, favoring nucleophilic additions .
- Steric Considerations : Bulkier acene dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde) face synthesis challenges due to poor solubility and selectivity, addressed via modified one-pot procedures .
- Biological Activity : Fluorinated thiophene hybrids exhibit potent antibacterial activity (MIC ≤ 4 µg/mL), while brominated analogs remain underexplored in this context .
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